N-(2,4-difluorophenyl)-1-(4-(2-(3-methoxyphenyl)acetamido)benzyl)-1H-imidazole-4-carboxamide

Description

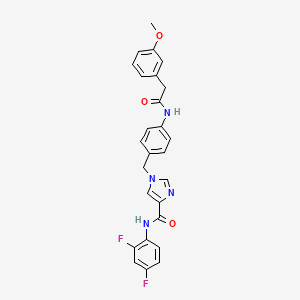

N-(2,4-difluorophenyl)-1-(4-(2-(3-methoxyphenyl)acetamido)benzyl)-1H-imidazole-4-carboxamide is a synthetic imidazole-based carboxamide derivative. Its structure comprises:

- Imidazole core: A five-membered aromatic heterocycle with two nitrogen atoms.

- Carboxamide group: Positioned at the 4th carbon of the imidazole, linked to a 2,4-difluorophenyl substituent.

- Benzyl group: Attached to the 1st nitrogen of the imidazole, bearing a para-substituted acetamido moiety. The acetamido side chain includes a 3-methoxyphenyl group, introducing electron-donating methoxy and aromatic features.

This compound’s design leverages fluorine atoms for enhanced metabolic stability and aromatic stacking, while the methoxy group may influence solubility and target interactions.

Properties

IUPAC Name |

N-(2,4-difluorophenyl)-1-[[4-[[2-(3-methoxyphenyl)acetyl]amino]phenyl]methyl]imidazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H22F2N4O3/c1-35-21-4-2-3-18(11-21)12-25(33)30-20-8-5-17(6-9-20)14-32-15-24(29-16-32)26(34)31-23-10-7-19(27)13-22(23)28/h2-11,13,15-16H,12,14H2,1H3,(H,30,33)(H,31,34) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHJOGGYWFPRNAP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)CC(=O)NC2=CC=C(C=C2)CN3C=C(N=C3)C(=O)NC4=C(C=C(C=C4)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H22F2N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

476.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2,4-difluorophenyl)-1-(4-(2-(3-methoxyphenyl)acetamido)benzyl)-1H-imidazole-4-carboxamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and neurology. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound features an imidazole core substituted with various functional groups, including a difluorophenyl moiety and an acetamido-benzyl side chain. The structural complexity facilitates interactions with various biological targets.

The biological activity of this compound can be attributed to its ability to modulate specific receptors and enzymes involved in critical physiological processes:

- GABA-A Receptor Modulation : Similar compounds have shown promise as positive allosteric modulators (PAMs) of the GABA-A receptor, which plays a vital role in neurotransmission and anxiety regulation . This suggests that this compound may enhance GABAergic signaling.

- Anticancer Activity : Research indicates that imidazole derivatives can inhibit tubulin polymerization, a crucial process for cancer cell division. Compounds with similar structures have demonstrated significant cytotoxic effects against various cancer cell lines .

Biological Activity Data

A summary of the biological activity data is presented in the following table:

Case Studies

- Anticancer Efficacy : A study on related benzimidazole derivatives demonstrated that compounds with similar structural motifs exhibited submicromolar GI50 values against A549 lung cancer cells. The derivatives were effective in inhibiting cell proliferation through tubulin polymerization disruption .

- Neuroprotective Effects : Another investigation into imidazole derivatives highlighted their potential neuroprotective effects via GABAergic modulation, which could be beneficial in treating anxiety disorders and epilepsy .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocycle and Substituent Variations

*Calculated based on structural analysis; exact values require experimental confirmation.

Structural and Functional Insights

- Target vs. N-(4-ethylphenyl)-... In contrast, the 4-ethylphenyl group in adds lipophilicity, which may improve membrane permeability but reduce target specificity. Electronic Profile: Fluorine’s electron-withdrawing nature could stabilize the carboxamide bond, whereas the ethyl group’s inductive effect may alter electron density across the imidazole core.

- Target vs. Triazole Derivative (): Heterocycle Impact: The triazole core in has three nitrogen atoms, enabling distinct hydrogen-bonding patterns compared to the imidazole’s two nitrogens. This may affect interactions with enzymatic active sites or receptors. Its lower molecular weight (347.29 vs. ~497.45) suggests reduced steric hindrance, possibly favoring faster diffusion.

Hypothesized Pharmacological Implications

- Target Compound : The combination of fluorine and methoxy groups may optimize both solubility (via methoxy) and target engagement (via fluorine). The bulky benzyl-acetamido side chain could restrict conformation, favoring selective binding.

- Triazole Analog (): The triazole core’s smaller size and higher nitrogen content might improve kinase inhibition profiles, as seen in drugs like letrozole. However, reduced H-bond donors (2 vs. 3) may limit interactions with polar residues.

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for preparing imidazole-4-carboxamide derivatives, and how are reaction conditions optimized?

- Methodology: Synthesis typically involves multi-step reactions, including condensation of substituted anilines with activated carbonyl intermediates, followed by benzylation and cyclization. Key steps require precise control of temperature (e.g., 60–80°C for amide bond formation) and solvent selection (e.g., DMF or THF for polar intermediates). Catalysts like EDCI/HOBt are often used to enhance coupling efficiency .

- Analytical Validation: Reaction progress is monitored via thin-layer chromatography (TLC), and final products are characterized using /-NMR, high-resolution mass spectrometry (HRMS), and HPLC (purity >95%) .

Q. How is the structural integrity of the compound confirmed, particularly the imidazole core and substituent orientation?

- Techniques: X-ray crystallography (if crystalline) or computational modeling (DFT-based geometry optimization) validates the 3D conformation. NMR coupling constants (e.g., -values for imidazole protons) and NOESY correlations confirm spatial arrangements of substituents .

- Functional Groups: IR spectroscopy identifies key bonds (e.g., C=O stretch at ~1680 cm, N-H bend at ~3300 cm) .

Q. What preliminary biological screening assays are recommended for assessing activity?

- In Vitro Models: Enzyme inhibition assays (e.g., kinase or protease targets) and cell viability assays (MTT or apoptosis markers in cancer lines like MCF-7 or HeLa).

- Dose-Response: IC values are calculated using nonlinear regression (GraphPad Prism) with triplicate measurements to ensure reproducibility .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies resolve contradictions in biological activity across similar derivatives?

- Approach: Compare analogs with systematic substituent variations (e.g., fluorophenyl vs. methoxyphenyl). For example:

| Substituent Position | Activity (IC, nM) | Notes |

|---|---|---|

| 2,4-Difluorophenyl | 12 ± 1.5 | Enhanced target binding via H-bonding |

| 3-Methoxyphenyl | 45 ± 3.2 | Steric hindrance reduces efficacy |

- Computational Tools: Molecular docking (AutoDock Vina) identifies binding poses, while MD simulations assess stability in target pockets .

Q. What strategies address discrepancies between in vitro potency and in vivo efficacy?

- Pharmacokinetic Profiling: Measure plasma half-life (LC-MS/MS), tissue distribution, and BBB permeability (logP ~2.5–3.5 optimal). Evidence from THIIC (a related compound) shows CNS penetration correlates with anxiolytic effects in rodent models .

- Metabolite Identification: Use hepatic microsomes (human/rat) to track metabolic stability. Fluorine substituents often reduce oxidative degradation .

Q. How can mechanistic studies differentiate between target-specific effects and off-pathway interactions?

- Biochemical Assays: Competitive binding assays (SPR or ITC) quantify affinity for primary targets (e.g., mGlu2 receptors).

- Genetic Knockouts: CRISPR-edited cell lines (e.g., mGlu2) confirm target dependency. THIIC’s activity was abolished in mGlu2-null mice, validating specificity .

Q. What experimental designs mitigate batch-to-batch variability in biological assays?

- Quality Control: Standardize synthetic batches via HPLC (≥98% purity) and quantify residual solvents (GC-MS).

- Assay Replicates: Use internal controls (e.g., reference inhibitors) and normalize data to cell confluence (IncuCyte imaging) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.